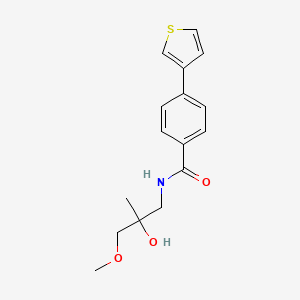
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(thiophen-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(thiophen-3-yl)benzamide, also known as BVT.2733, is a novel small-molecule inhibitor of the protein tyrosine phosphatase PTP1B. PTP1B is a negative regulator of insulin signaling and has been implicated in the pathogenesis of type 2 diabetes and obesity. BVT.2733 has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
Aplicaciones Científicas De Investigación
Synthesis Methods
- Enantioselective Synthesis: The compound has been used in the enantioselective synthesis of piperidines, which are valuable in medicinal chemistry. An N-methoxy-N-methylamide derived from (S)-methylpyroglutamate was used to prepare pyrrolidine and piperidine derivatives, indicating its role in the synthesis of complex organic compounds (Calvez, Chiaroni, & Langlois, 1998).
Chemical Properties and Analysis
- Structural Analysis: The structural properties of related benzamide derivatives have been examined using X-ray diffraction and density functional theory (DFT) calculations. This kind of research is crucial for understanding the molecular geometry and reactivity of similar benzamide compounds (Demir et al., 2015).
Biological and Pharmacological Activities
- HDAC Inhibitor for Alzheimer's Disease: Analogous compounds, such as 5-aroylindolyl-substituted hydroxamic acids, have shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds, including N-hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, demonstrated neuroprotective activity and potential as treatments for Alzheimer's disease (Lee et al., 2018).
Medicinal Chemistry Applications
- Neuroleptic Properties: Similar benzamide derivatives, like YM-09151-2, have been investigated for their neuroleptic properties, suggesting potential applications of related compounds in the treatment of psychiatric disorders (Usuda et al., 1981).
Chemoselective Reactions
- Chemoselective N-Benzoylation: Studies on the N-benzoylation of aminophenols using benzoylisothiocyanates have been conducted, which could be relevant to the chemoselective reactions involving similar benzamide derivatives (Singh, Lakhan, & Singh, 2017).
Propiedades
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(19,11-20-2)10-17-15(18)13-5-3-12(4-6-13)14-7-8-21-9-14/h3-9,19H,10-11H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZARCNZDTKBXFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(COC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(thiophen-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B2363263.png)
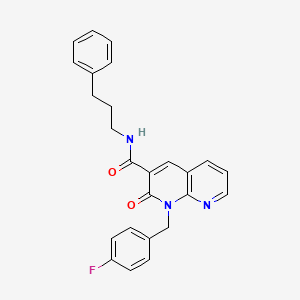

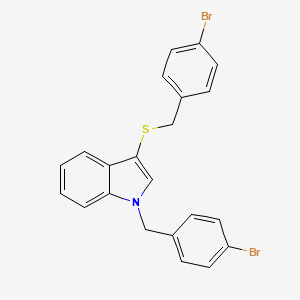
![N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2363271.png)
![N-(benzo[d]thiazol-5-yl)cinnamamide](/img/structure/B2363272.png)
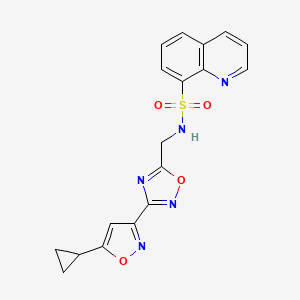
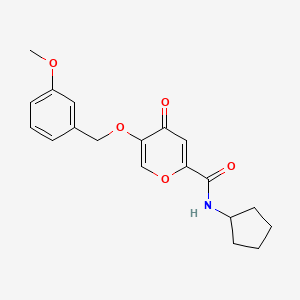
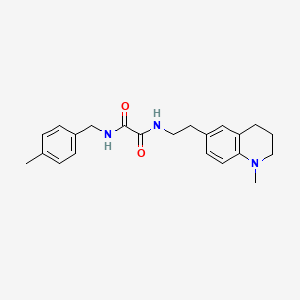
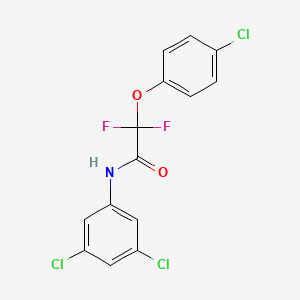
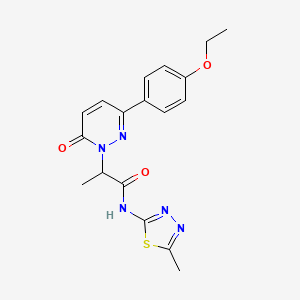
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2363281.png)
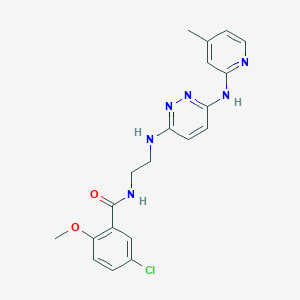
![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)